TF-Diol
Description
Contextualization of Fluorinated Organic Compounds in Contemporary Chemistry
Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond impart unique characteristics to organic molecules. The replacement of hydrogen with fluorine can influence a compound's metabolic stability, lipophilicity, binding affinity to biological targets, and acidity (pKa). nih.govnih.govgrantome.com For instance, introducing a trifluoromethyl group (-CF3) can enhance a drug's metabolic stability by blocking sites susceptible to oxidation and can increase its binding affinity to target proteins. nih.govcanbipharm.comnih.gov These advantageous modifications have led to a significant number of fluorinated compounds in marketed pharmaceuticals and agrochemicals. pharmacompass.com
The development of new synthetic methods to introduce fluorine and trifluoromethyl groups into complex molecules remains an active area of research, with a focus on creating versatile fluorinated building blocks. nih.gov
Significance of TF-Diol and Related Trifluoromethylated Diols as Research Targets
This compound, with the full chemical name (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol , is a notable example of a trifluoromethylated diol that serves as a crucial intermediate in the synthesis of medicinally important molecules. nih.govchemsigma.com Its structural complexity, featuring a difluorinated butenyl side chain attached to a cyclopenta[b]furan core, makes it a valuable synthon for creating sophisticated molecular architectures.
The primary significance of this compound lies in its role as a key precursor in the synthesis of Tafluprost. manusaktteva.com Tafluprost is a fluorinated prostaglandin (B15479496) F2α analogue used in the management of glaucoma and ocular hypertension. nih.govnih.gov Prostaglandin analogues are effective in lowering intraocular pressure, and the incorporation of fluorine, as seen in the lineage of this compound to Tafluprost, is a strategy to improve the therapeutic profile of these drugs. nih.govnih.gov The synthesis of such complex fluorinated prostaglandin analogues highlights the importance of chiral and highly functionalized building blocks like this compound.
Table 1: Chemical Identity of this compound
| Property | Value |
| Full Chemical Name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol |
| CAS Number | 209861-02-9 |
| Molecular Formula | C₁₇H₂₀F₂O₄ |
| Molecular Weight | 326.33 g/mol |
| Structure | A bicyclic cyclopenta[b]furan core with a difluorinated phenoxybutenyl side chain and two hydroxyl groups. |
This table is based on data from various chemical databases and supplier information. nih.govchemsigma.com
The study of this compound and related trifluoromethylated diols is driven by the need for efficient and stereoselective synthetic routes to produce advanced pharmaceutical ingredients. Research in this area contributes to the broader field of organofluorine chemistry and enables the development of new therapeutics with enhanced efficacy and stability.
Structure
3D Structure
Properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2O4/c18-17(19,10-22-11-4-2-1-3-5-11)7-6-12-13-8-16(21)23-15(13)9-14(12)20/h1-7,12-16,20-21H,8-10H2/b7-6+/t12-,13-,14-,15+,16?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAPMSDBPDQSPZ-JYJMZDKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C2C=CC(COC3=CC=CC=C3)(F)F)O)OC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)/C=C/C(COC3=CC=CC=C3)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113564 | |
| Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209861-02-9 | |
| Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,4R,5R,6aS)-4-[(1E)-3,3-Difluoro-4-phenoxy-1-buten-1-yl]hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TF-Diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GRZ939Y85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Reactivity and Mechanistic Investigations of Tf Diol and Analogues
Fundamental Reactivity of the Diol Moiety in TF-Diol
Diols, in general, can undergo a variety of reactions characteristic of alcohols, including esterification and ether formation. wikipedia.org Vicinal diols, where the hydroxyl groups are on adjacent carbons, are particularly known for undergoing oxidative cleavage reactions. chemtube3d.commasterorganicchemistry.com The presence of the trifluoromethyl group in this compound can influence the reactivity of the diol moiety through electronic effects. While general diol reactivity involves reactions like polymerization and cyclization, the specific influence of the trifluoromethyl group on the fundamental reactivity of the diol in this compound would be subject to detailed study. wikipedia.org Boronic acids, for instance, are known to bind with diol moieties with high affinity through reversible boronate formation, affecting their reactivity. acs.orgrsc.org Diol moieties can also be activated to enhance their nucleophilicity. ualberta.ca
Mechanistic Studies of this compound Involved Transformations
Mechanistic studies of transformations involving diols often explore the step-by-step pathways, including intermediate formation and electron flow. libretexts.orgyoutube.com The specific mechanisms for this compound transformations would be influenced by its unique structure.
Oxidative Cleavage Reactions (e.g., Periodate-Mediated)
Vicinal diols can be oxidatively cleaved by reagents such as sodium periodate (B1199274) (NaIO4) or lead tetraacetate, resulting in the formation of carbonyl compounds. chemtube3d.commasterorganicchemistry.com The periodate-mediated cleavage of 1,2-diols is generally understood to proceed via a cyclic, five-membered ring intermediate. chemtube3d.comrsc.org Evidence supporting this cyclic mechanism includes the observation that cis-isomers of cyclic diols often react faster than their trans-isomers, and threo-1,2-diols react faster than erythro isomers. rsc.org Diaxial trans-1,2-diols, which cannot readily form this cyclic intermediate, are typically inert to periodate cleavage. rsc.org Sodium periodate is a widely used oxidant for the cleavage of 1,2-diols, often carried out in water or aqueous organic solvents. rsc.orgthieme-connect.com The reaction is usually rapid and quantitative, and can be chemoselective, cleaving 1,2-diols even in the presence of other functional groups like sulfides. rsc.org The mechanism involves the diol hydroxyl groups attacking the iodate, followed by a concerted mechanism that cleaves the carbon-carbon bond and reduces iodine from +7 to +5 oxidation state. youtube.com
Intermolecular and Intramolecular Cyclization Reactions
Diols can undergo cyclization reactions to form cyclic ethers, typically catalyzed by acid. wikipedia.orgyoutube.com This involves protonation of a hydroxyl group, followed by intramolecular nucleophilic substitution where the other hydroxyl group attacks the carbon bearing the activated leaving group. wikipedia.orgyoutube.com The feasibility of forming a cyclic ether depends on the ring size, with five- and six-membered rings being particularly favored due to low strain. wikipedia.orglibretexts.org Intramolecular Claisen condensations, known as Dieckmann cyclizations, are also a type of intramolecular reaction that can occur with diesters, forming cyclic beta-keto esters, and the mechanism involves enolate formation and nucleophilic attack. libretexts.org While these are general cyclization mechanisms for diols and related compounds, the specific pathways and outcomes for this compound would be dependent on its structure and reaction conditions. Samarium(II) iodide has been shown to mediate radical cyclization cascades of lactones, leading to complex diols with multiple stereocenters. acs.org Ruthenium catalysis has also been employed in the intramolecular cyclization of 3-butyne-1,2-diols to form furans, proceeding through ruthenium-allenylidene complexes as intermediates. acs.org
Nucleophilic and Electrophilic Activation Pathways
The hydroxyl groups in diols can be activated to enhance their reactivity towards either nucleophilic or electrophilic attack. Boronic acids, for example, can activate alcohols and diols. rsc.org In the case of diols and saccharides, boronic acids can form tetrahedral adducts, which increases the nucleophilic character of the oxygen atoms bound to boron, making them more reactive towards electrophiles. rsc.orgualberta.ca Conversely, alcohols can be activated by boronic acids to form carbocation intermediates, which can then be attacked by nucleophiles. rsc.org Diol activation can also be achieved through the formation of cyclic stannylene acetals, which enhance the nucleophilicity of the bound oxygen atoms. ualberta.ca These activation strategies are important in selective functionalization reactions of diols.
Catalyst Design and Performance in this compound Reactions
Catalyst design plays a crucial role in controlling the outcome and efficiency of reactions involving diols, including stereoselectivity and regioselectivity. acs.orgualberta.ca For instance, nickel catalysis with specific ligands has been used for the enantioselective synthesis of protected vicinal diols. acs.org The choice of ligand can significantly influence the regioselectivity and diastereoselectivity of the reaction. acs.org Brønsted acid catalysts derived from diol-metal halide complexes have also been explored for asymmetric additions. ualberta.ca Boronic acids and their derivatives have emerged as important catalysts for diol functionalization, utilizing the reversible interaction between the boron and the diol hydroxyl groups. ualberta.cascholaris.ca Catalyst design can aim for site-selective functionalization, particularly challenging in polyols. ualberta.ca Photoredox catalysis in conjunction with a silanethiol (B8362989) catalyst has been shown to enable the stereochemical isomerization of vicinal diols. nih.govmit.edu
Stereochemical Control and Diastereoselectivity in this compound Reactions
Stereochemical control and diastereoselectivity are critical aspects of reactions involving diols, particularly in the synthesis of complex chiral molecules. acs.orgnih.govnih.gov The relative stereochemistry of the hydroxyl groups in vicinal and 1,3-diols is often described as syn or anti. wikipedia.org Various strategies are employed to control the stereochemical outcome of diol-forming reactions or reactions of diols. Asymmetric dihydroxylation, for example, is a well-established method for producing chiral vicinal diols from alkenes with high enantioselectivity. wikipedia.org The use of chiral catalysts or auxiliaries can induce asymmetry in reactions. ualberta.cawikipedia.org Diastereoselectivity can be influenced by factors such as the reaction conditions, the structure of the substrates, and the catalyst system. acs.orgnih.govchemrxiv.orgjst.go.jp For instance, in the synthesis of 1,5-syn-diols via double allylboration, excellent enantioselectivity and diastereoselectivity have been achieved. nih.gov Electrochemical methods have also been developed for the stereoselective synthesis of protected syn-1,2-diols. rsc.org The concept of transient thermodynamic control, mediated by additives like boronic acids, can be used to selectively epimerize diols, changing the relative stereochemistry of stereoisomers. princeton.edu Studies have shown that diastereoselectivity can range from moderate to excellent depending on the substituents and conditions. chemrxiv.org
Computational and Theoretical Studies on Tf Diol Systems
Conformational Analysis and Energy Landscape Mapping
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of diol systems, including those substituted with trifluoromethyl (CF3) groups. arxiv.org The presence of the highly electronegative fluorine atoms in the CF3 group significantly influences the molecule's conformational preferences. ut.ac.ir Conformational analysis involves identifying all possible staggered conformations, which can be numerous depending on the number of rotatable bonds, and then performing energy minimizations to locate all unique energy minimum structures. arxiv.org For instance, in 1,3-dioxane (B1201747) systems, the chair conformer is generally found to be significantly more stable than twist conformers. researchgate.net The introduction of a trifluoromethyl group can be analyzed for its preference for axial or equatorial positions, with computational methods providing the relative free energies of these conformers. researchgate.net
The potential energy surface (PES) of a molecule maps the energy as a function of its geometry, providing a comprehensive view of all possible conformations and the energy barriers between them. researchgate.netchemrxiv.org Exploring the PES allows for the characterization of stable isomers and the transition states that connect them. dtu.dk For complex molecules, the PES can be intricate, with multiple local minima corresponding to different conformers. arxiv.orgresearchgate.net Computational methods can generate these energy maps, often visualized as heat maps or contour plots, where different colors represent different energy levels, helping to understand the pathways of conformational transitions. researchgate.netacs.org For example, DFT calculations can be used to construct the potential energy surface for the rotation of trifluoromethyl groups, revealing the energy barriers associated with this motion. researchgate.net The relative energies of different conformers, calculated computationally, are used to determine their populations at a given temperature using Boltzmann statistics. nih.gov
Table 1: Calculated Relative Energies of 4-Trifluoromethyl-1,3-dioxane Conformers
| Conformer | Relative Free Energy (kcal/mol) at 298K (MP2) | Relative Free Energy (kcal/mol) at 298K (DFT) |
|---|---|---|
| Chair (Axial CF3) | 0.00 | 0.00 |
| Chair (Equatorial CF3) | 0.55 | 0.47 |
| 2,5-Twist | 4.85 | 5.14 |
Note: This table is based on data for 4-trifluoromethyl-1,3-dioxane as a representative TF-Diol system. The chair conformer with the axial trifluoromethyl group is the reference (0.00 kcal/mol). Data adapted from computational studies. researchgate.net
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and reactivity of molecules like this compound. arxiv.orgnih.gov These methods solve the Schrödinger equation approximately to provide information about molecular orbitals, electron density distribution, and various reactivity descriptors. utq.edu.iq The electronic structure is fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. semanticscholar.org
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.govsemanticscholar.org Chemical hardness, which is proportional to the HOMO-LUMO gap, measures the resistance of a molecule to change its electron distribution. nih.govsemanticscholar.org The electrophilicity index quantifies the ability of a species to accept electrons. nih.gov For a more detailed analysis, local reactivity descriptors like the Fukui function can be calculated. semanticscholar.org The Fukui function indicates the most reactive sites within a molecule for nucleophilic or electrophilic attack. semanticscholar.org Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge transfer and hyperconjugative interactions within the molecule, which can further elucidate its electronic characteristics and stability. researchgate.net
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Property | Value |
|---|---|
| HOMO Energy (eV) | -7.5 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 6.7 |
| Chemical Hardness (η) | 3.35 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 2.57 |
Note: This table presents representative values for a generic trifluoromethyl-substituted organic molecule, calculated using DFT methods, to illustrate the types of data obtained from such studies. The specific values can vary depending on the exact structure of the this compound and the level of theory used. Data conceptualized from multiple sources. nih.govsemanticscholar.org
Prediction of Spectroscopic Properties (e.g., Vibrational, Circular Dichroism)
Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which are essential for the structural elucidation of molecules like this compound. nih.gov Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can be simulated by calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. nih.govresearchgate.net DFT methods are widely used for this purpose, and the calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netscielo.org.mx Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov The calculated IR intensities and Raman activities further help in interpreting the experimental spectra. researchgate.netnist.gov
For chiral molecules, electronic circular dichroism (CD) spectroscopy is a critical technique for determining their absolute configuration and studying their conformational changes. researchgate.netnih.gov Time-dependent DFT (TD-DFT) has become a standard method for calculating CD spectra. researchgate.net The process typically involves first performing a conformational analysis to identify the low-energy conformers of the molecule. researchgate.net Then, for each conformer, the excitation energies and rotatory strengths are calculated using TD-DFT. researchgate.net The final predicted CD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population. researchgate.net The simulated spectrum can then be compared with the experimental CD spectrum to assign the absolute configuration of the molecule. rsc.org The choice of functional and basis set in TD-DFT calculations can influence the accuracy of the predicted spectra, and it is often necessary to test different methods to find the best match with experimental data. rsc.org
Table 3: Representative Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3599 | O-H stretching |
| ν(C=O) | 1739 | Carbonyl stretching (if present) |
| ν(C-H) aromatic | 3054-3006 | Aromatic C-H stretching |
| ν(C-F) | 1100-1350 | C-F stretching (typical range) |
Note: This table shows representative calculated vibrational frequencies for organic molecules containing hydroxyl and trifluoromethyl functionalities, based on DFT calculations. The exact frequencies for a specific this compound would depend on its complete structure. Data adapted from literature values. scielo.org.mx
Transition State Characterization and Reaction Energetics
Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.netyoutube.com Computational chemistry allows for the direct calculation and visualization of transition state structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. youtube.com For reactions involving diols, such as deoxydehydration, computational studies using DFT can map out the entire reaction pathway, including reactants, intermediates, transition states, and products. chemrxiv.org These calculations provide detailed geometric information about the TS, such as the lengths of breaking and forming bonds. youtube.com
Table 4: Calculated Energetics for a Representative Diol Reaction (kcal/mol)
| Reaction Step | Transition State | Calculated Free Energy Barrier (ΔG‡) |
|---|---|---|
| Reduction of V(V)-diolate | TS3s | 39.8 |
| Stepwise C-O cleavage (triplet) | TS4t | ~2.7 higher than analogue |
| Olefin extrusion (concerted, singlet) | TS7s' | Accessible for cis-diol |
Note: This table presents calculated free energy barriers for different steps in the vanadium-catalyzed deoxydehydration of a cyclic diol, illustrating the type of data obtained from computational studies of reaction energetics. The values are specific to the studied system and computational method (M06-L/SDD/6-311++G/SMD). Data adapted from a study on cyclic diols. chemrxiv.org
Applications of Tf Diol in Advanced Chemical Research
TF-Diol as a Versatile Chiral Building Block in Organic Synthesis
Precursor in Complex Molecule Construction
Fluorinated chiral diols are employed as precursors in the synthesis of complex molecules, including natural products and biologically active compounds. Their inherent chirality allows for the stereocontrolled introduction of functional groups and the construction of multiple stereocenters within a target molecule rsc.orgcuny.edu. For instance, chiral diols have been utilized in the synthesis of polyhydroxylated alkaloids rsc.org. The ability to selectively functionalize one of the hydroxyl groups in diols, often achieved through controlled tosylation, is a significant strategy in building intricate molecular architectures jchemlett.com. Fluorinated chiral building blocks have been instrumental in the asymmetric synthesis of fluorinated amines and amino acids, which are important motifs in medicinal chemistry cuny.edubioorganica.com.ua.
Development of Chiral Ligands and Organocatalysts
Chiral diols are foundational structures for the development of chiral ligands and organocatalysts used in asymmetric synthesis acs.orgnih.govnih.gov. These catalysts facilitate reactions that produce enantiomerically enriched products, which is essential for the synthesis of single-isomer drugs and other fine chemicals. Diol-based catalysts, such as derivatives of BINOL and TADDOL, have been widely used to induce enantioselectivity in various reactions by coordinating with metal centers or activating substrates through non-covalent interactions nih.gov. Research highlights the design of chiral ligands based on modified bipyridine structures incorporating fluorinated alcohol functionalities, demonstrating high efficiency and stereoselectivity in asymmetric reactions researchgate.net. The development of new organocatalytic strategies also involves chiral diols for constructing enantioenriched molecules acs.org.
Integration of this compound in Materials Science Research
The unique properties conferred by the fluorine atoms and chiral centers in fluorinated chiral diols make them relevant in materials science, particularly in the design and synthesis of functional materials with specific optical, electronic, or mechanical properties mdpi.comnih.gov.
Advanced Analytical Methodologies for Tf Diol Characterization in Research Settings
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating TF-Diol from impurities, including starting materials, byproducts, and stereoisomers. This separation is crucial for accurate purity assessment and for the determination of enantiomeric and diastereomeric excess.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used to determine the chemical purity and, critically, the stereoisomeric composition of the compound.
Detailed Research Findings: For a molecule with multiple stereocenters such as this compound, the separation of diastereomers and enantiomers is a significant analytical challenge. Chiral HPLC is the definitive method for determining enantiomeric excess (ee) and diastereomeric excess (de). This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times.
The selection of the appropriate chiral column is paramount. For diols and related compounds, polysaccharide-based CSPs are often effective. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the stereoisomers. Detection is commonly performed using a UV detector, as the phenoxy group in this compound provides a strong chromophore. For enhanced specificity and for cases where co-eluting impurities are suspected, HPLC can be coupled with mass spectrometry (HPLC-MS). mdpi.com
A typical HPLC method for purity and chiral analysis involves:
Column: A chiral stationary phase (e.g., polysaccharide-based) for enantiomeric excess determination or a standard reversed-phase column (e.g., C18) for purity analysis. sielc.com
Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile (B52724) and water, often with additives like formic acid for MS compatibility or trifluoroacetic acid. researchgate.netresearchgate.net
Detector: Diode Array Detector (DAD) for spectral analysis or a Mass Spectrometer (MS) for mass identification. mdpi.comnih.gov
Purity Determination: The percentage purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Enantiomeric/Diastereomeric Excess: The 'ee' or 'de' is calculated from the relative peak areas of the separated stereoisomers. Studies on other complex chiral molecules have demonstrated that this approach can accurately quantify stereoisomeric ratios. acs.orgsigmaaldrich.comnih.gov
Interactive Table: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Analysis (Normal Phase) |
| Column | C18, 250 x 4.6 mm, 5 µm | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile | A: n-HexaneB: Isopropanol |
| Gradient/Isocratic | Gradient: 5% B to 95% B over 20 min | Isocratic: 90% A / 10% B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | DAD (254 nm) / ESI-MS | UV (254 nm) |
| Injection Volume | 5 µL | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it highly effective for identifying and quantifying volatile and semi-volatile compounds. nih.gov Due to the low volatility of diols, which possess multiple polar hydroxyl (-OH) groups, derivatization is a mandatory step before GC analysis to prevent poor peak shape and ensure adequate elution from the GC column. researchgate.net
Detailed Research Findings: To analyze this compound by GC-MS, the two hydroxyl groups must be chemically modified to form more volatile esters or ethers. researchgate.net A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH groups into -OSi(CH₃)₃ (trimethylsilyl) ethers. Alternatively, acylation with anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can be used to form trifluoroacetate (B77799) esters. researchgate.net This latter approach can be particularly advantageous as it introduces additional fluorine atoms, which can enhance detection sensitivity with specific detectors.
Once derivatized, the sample is injected into the GC, where it is separated from other components based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting ions are separated by their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, allowing for unambiguous structure confirmation and purity assessment. sielc.comnih.gov The method is highly sensitive, capable of detecting trace impurities. rsc.org
Interactive Table: Typical GC-MS Workflow for this compound
| Step | Description | Details & Rationale |
| 1. Derivatization | Convert polar -OH groups to non-polar ethers/esters. | Reagent: BSTFA or TFAA.Rationale: Increases volatility and thermal stability, improves chromatographic peak shape. researchgate.net |
| 2. GC Separation | Separate derivatized this compound from impurities. | Column: Non-polar (e.g., DB-5ms) or mid-polar capillary column.Rationale: Separation based on boiling points of the derivatized analytes. researchgate.net |
| 3. MS Detection | Ionize, fragment, and detect the separated components. | Ionization: Electron Ionization (EI).Analysis: The resulting mass spectrum provides the molecular weight and a unique fragmentation pattern for structural confirmation. nih.gov |
Spectroscopic Techniques for Structural Elucidation and Conformation
Spectroscopic techniques are essential for confirming the complex molecular structure of this compound, including its carbon skeleton, functional groups, and three-dimensional arrangement (conformation).
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. wikipedia.org For this compound, a combination of 1H, 13C, and 19F NMR experiments provides a comprehensive picture of the molecular connectivity and environment of each atom.
Detailed Research Findings:
¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. Key expected signals for this compound would include those for the aromatic protons of the phenoxy group, the vinylic protons of the butenyl chain, protons on carbons bearing the hydroxyl and ether groups, and the aliphatic protons of the cyclopenta[b]furan core. nih.govyoutube.com The coupling constants (J-values) between protons are critical for establishing the relative stereochemistry of the substituents on the fused ring system.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts are characteristic of the carbon type (alkene, aromatic, C-O, C-F). For this compound, distinct signals would be expected for the carbons of the phenoxy ring, the C=C double bond, the carbon atom bonded to the two fluorine atoms (which would appear as a triplet due to C-F coupling), and the various carbons of the saturated heterocyclic core.
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. dtu.dk It provides direct information about the chemical environment of the fluorine nuclei. A single signal would be expected for the two equivalent fluorine atoms in the -CF₂- group. This signal's chemical shift would be characteristic of a difluoromethylene group adjacent to both a double bond and an ether linkage. Furthermore, this signal would exhibit coupling to the nearby vinylic and methylene (B1212753) protons, which can be observed in both the ¹⁹F and ¹H spectra, providing definitive evidence for the structure's connectivity.
Interactive Table: Predicted NMR Data Characteristics for this compound
| Nucleus | Predicted Chemical Shift Region (ppm) | Key Information Provided |
| ¹H | ~7.3-6.9 (Aromatic)~6.5-5.5 (Vinylic)~4.5-3.5 (H-C-O)~3.0-1.5 (Aliphatic) | Connectivity via J-coupling, relative stereochemistry from NOE experiments, number of proton environments. youtube.com |
| ¹³C | ~160-115 (Aromatic/Vinylic)~125 (t, ¹JCF) (C-F₂)~90-60 (C-O)~50-20 (Aliphatic) | Carbon skeleton, presence of quaternary carbons, number of carbon environments. |
| ¹⁹F | ~(-90) - (-120) | Direct confirmation of the difluoromethylene group, structural information from coupling to protons (H-F coupling). dtu.dk |
While NMR provides the skeletal framework, vibrational spectroscopies like IR and VCD offer insights into the functional groups present and the molecule's absolute configuration.
Detailed Research Findings:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a prominent broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of the two hydroxyl groups. Other key absorbances would include C-H stretches for the aromatic and aliphatic parts, a C=C stretch for the alkene around 1650 cm⁻¹, and a series of strong C-O stretching bands for the alcohol and ether functionalities in the 1250-1000 cm⁻¹ region. nih.gov The C-F bonds also have characteristic stretching frequencies, typically found in the 1100-1000 cm⁻¹ range.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the extension of circular dichroism into the infrared region and is a powerful technique for determining the absolute configuration of chiral molecules in solution. Since this compound is a chiral molecule, its two enantiomers will produce VCD spectra that are mirror images of each other, while their standard IR spectra are identical. The VCD measurement provides a unique spectral fingerprint of the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with theoretical spectra calculated for a known stereoisomer (e.g., the (3aR,4R,5R,6aS) configuration) using quantum mechanical methods like Density Functional Theory (DFT). A match between the experimental and calculated spectra provides a non-empirical assignment of the absolute stereochemistry.
Interactive Table: Key Vibrational Spectroscopy Bands for this compound
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Structural Insight |
| IR | 3600-3200 (broad) | O-H Stretch | Presence of hydroxyl (diol) groups. nih.gov |
| IR | 3100-3000 | Aromatic/Vinylic C-H Stretch | Confirms aromatic ring and double bond. |
| IR | ~1650 | C=C Stretch | Presence of alkene functionality. |
| IR | 1250-1000 | C-O and C-F Stretches | Confirms ether, alcohol, and fluorinated groups. |
| VCD | 4000-800 | Full Spectrum | Provides a 3D structural fingerprint. The sign and intensity of bands are compared to DFT calculations to determine the absolute configuration. |
Future Research Directions and Emerging Trends for Tf Diol Chemistry
Development of Green and Sustainable Synthetic Pathways
The chemical industry is increasingly focused on developing green and sustainable synthetic methods to minimize environmental impact, reduce waste, and improve energy efficiency. For a compound like TF-Diol, which is used in the synthesis of pharmaceuticals, exploring greener synthetic routes is a significant area for future research. Traditional synthetic methods may involve harsh reagents, stoichiometric amounts of catalysts, and large volumes of solvents, some of which can be toxic or non-renewable.
Future research could focus on developing alternative synthetic strategies for this compound that align with green chemistry principles. This might involve investigating catalytic approaches that utilize more environmentally benign catalysts, such as organocatalysts, biocatalysts (enzymes), or supported metal catalysts, which can often be used in smaller quantities and are easier to recover and reuse. lookchem.com The use of renewable feedstocks as starting materials for this compound synthesis, where chemically feasible, could also contribute to sustainability. Furthermore, exploring reactions in greener solvents, such as water, supercritical fluids, or bio-based solvents, or developing solvent-free reaction conditions, would reduce the environmental burden associated with solvent use and disposal. While specific research detailing green synthetic pathways for this compound (CAS 209861-02-9) was not prominently found in the consulted literature, the general principles of green chemistry offer a clear framework for future investigations into more sustainable production methods for this important intermediate.
Advanced Computational Modeling for Predicting this compound Behavior and Design
Computational chemistry and advanced molecular modeling techniques play an increasingly vital role in modern chemical research. These tools can provide valuable insights into molecular properties, reaction mechanisms, transition states, and interactions with other molecules or catalysts. Applying advanced computational modeling to this compound could significantly aid in understanding its behavior and guiding future research efforts.
Computational studies could be used to predict this compound's physical and chemical properties with greater accuracy, explore its conformational preferences, and understand its electronic structure. guidechem.comguidechem.com More importantly, computational modeling could be employed to study the mechanisms of reactions in which this compound is involved, either as a reactant or an intermediate. This could help optimize existing synthetic routes and design novel transformations. For potential catalytic applications, computational methods could assist in designing and predicting the efficacy of this compound-based catalytic systems or in understanding its role as a ligand. Furthermore, in silico studies could help in the rational design of new derivatives of this compound with tailored properties or reactivity. While specific computational studies on this compound (CAS 209861-02-9) were not found in the immediate search results, the application of these powerful computational tools holds significant potential for advancing the understanding and utilization of this compound in the future.
Q & A
Basic Research Questions
Q. How can researchers design initial experiments to assess TF-Diol’s physicochemical stability under varying environmental conditions?
- Methodological Answer : Begin with controlled stability studies using techniques like accelerated aging tests (e.g., exposure to heat, light, or humidity) combined with HPLC or NMR to monitor structural integrity . Include control groups and replicate measurements to establish baseline stability. Use factorial experimental designs to isolate variables (e.g., temperature vs. pH) and apply statistical tools like ANOVA to identify significant degradation factors .
Q. What strategies are effective for conducting a systematic literature review on this compound’s synthesis pathways?
- Methodological Answer : Utilize databases like PubMed, Web of Science, or Reaxys with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter academic studies. Prioritize peer-reviewed articles and patents, focusing on "Methods" sections to extract protocols. Cross-reference citations in review papers to identify foundational studies . Tools like citation network maps can reveal trends or gaps in synthetic methodologies .
Q. How should researchers validate the purity of this compound samples in preliminary characterization?
- Methodological Answer : Employ a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, FTIR) techniques. Calibrate instruments using certified reference standards. For quantitative analysis, perform triplicate measurements and calculate relative standard deviations (RSD) to assess precision. Include melting point determination and elemental analysis for additional validation .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in reported catalytic activity data for this compound in organic reactions?
- Methodological Answer : Conduct sensitivity analyses to evaluate how variables (e.g., solvent polarity, catalyst loading) influence outcomes. Replicate conflicting studies under identical conditions to isolate methodological discrepancies. Use multivariate regression models to identify interactions between variables. Cross-validate results with alternative techniques (e.g., kinetic isotope effects or computational simulations) .
Q. How can researchers optimize this compound’s synthesis protocol to improve yield while maintaining scalability for academic labs?
- Methodological Answer : Apply design of experiments (DoE) principles, such as response surface methodology, to model the relationship between reaction parameters (temperature, stoichiometry) and yield. Use fractional factorial designs to reduce experimental runs. Characterize intermediates via in-situ monitoring (e.g., Raman spectroscopy) to identify bottlenecks. Compare solvent systems for greener alternatives without compromising efficiency .
Q. What frameworks ensure compliance with FAIR principles when publishing this compound-related datasets?
- Methodological Answer : Structure metadata using domain-specific templates (e.g., ISA-Tab for chemical studies) to enhance discoverability. Assign DOIs to datasets via repositories like Zenodo or Figshare. Provide granular details on experimental conditions, instrumentation settings, and raw/processed data formats (e.g., .csv, .jcamp). Use controlled vocabularies for keywords to improve interoperability .
Q. How should contradictory findings in this compound’s biological activity be addressed to strengthen mechanistic hypotheses?
- Methodological Answer : Perform dose-response studies across multiple cell lines or in vitro models to assess reproducibility. Integrate omics data (proteomics, metabolomics) to identify off-target effects or pathway interactions. Apply Bradford-Hill criteria to evaluate causality, and use Bayesian statistics to quantify uncertainty in conflicting results .
Methodological Considerations
- Data Management : Adopt version-controlled data storage (e.g., Git-LFS) and document preprocessing steps (e.g., baseline correction in spectroscopy) to ensure reproducibility .
- Ethical Compliance : For studies involving human-derived samples, align with GDPR or IRB protocols for data anonymization and informed consent .
- Statistical Rigor : Report effect sizes and confidence intervals alongside p-values to avoid misinterpretation of significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
